![molecular formula C16H14N2O2 B2550660 N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide CAS No. 852386-93-7](/img/structure/B2550660.png)
N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group attached to an aromatic ring. This particular compound is further modified with a cyanobenzyl ether moiety. While the provided papers do not directly discuss N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the coupling of an appropriate amine with an acyl chloride or an activated ester compound. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was performed using 2,6-dichloro-4-trifloromethylaniline and POCl3 . These methods could potentially be adapted for the synthesis of N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using NMR and X-ray diffraction . The crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability of the crystal lattice . These techniques could be employed to determine the molecular structure of N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of the cyanobenzyl ether moiety in N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide suggests potential reactivity at the nitrile group, which could undergo transformations such as hydrolysis or reduction. The reactivity of the compound can also be inferred from molecular orbital studies, such as HOMO-LUMO analysis, which provides insights into the electron distribution and potential sites of reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents. For instance, the solubility of these compounds in various solvents can be predicted using computational methods like the IEFPCM solvation model . The vibrational spectroscopic assignment can be determined by quantum computation, which helps in identifying functional groups and their interactions . Additionally, the biological activity of these compounds can be assessed through molecular docking studies, which simulate the interaction of the compound with biological targets .
Case Studies
While the provided papers do not mention specific case studies involving N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide, they do discuss the biological activities of similar compounds. For example, molecular docking studies have been used to investigate the antifungal and cancer activities of N-[4-(Ethylsulfamoyl)phenyl]acetamide . Another study focused on the anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by targeting the VEGFr receptor . These studies highlight the potential pharmaceutical applications of acetamide derivatives and provide a framework for investigating the biological activities of N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide.
Applications De Recherche Scientifique
Degradation and Environmental Impact
- Advanced Oxidation Processes (AOPs) are used to treat acetaminophen (an acetamide derivative) in aqueous media, resulting in various by-products. This research highlights the significance of AOPs in degrading acetamide derivatives and understanding their environmental impact, including biotoxicity and potential mutagenicity of certain by-products like N-(3,4-dihydroxy phenyl) acetamide (Qutob et al., 2022).
Adsorption and Removal Techniques
- The adsorptive elimination of acetaminophen from water is explored, with a focus on ZnAl/biochar's high potential for removing acetaminophen, an example of acetamide application in environmental protection. This review discusses the mechanisms of acetaminophen uptake and the efficiency of adsorbents, highlighting π-π interactions, hydrogen bonds, and electrostatic interaction as key mechanisms (Igwegbe et al., 2021).
Toxicity and Environmental Concerns
- The hepatotoxicity of acetaminophen, a closely related compound, and related fatalities are discussed, underscoring the critical need for understanding the toxicological profiles of acetamide derivatives and their impact on liver health. This review emphasizes the importance of ongoing awareness, education, and research to mitigate the risks associated with these compounds (Tittarelli et al., 2017).
Mechanisms of Action and Metabolism
- A study on paracetamol metabolism and related genetic differences provides insight into the metabolism of acetamide derivatives, linking metabolic pathways to potential toxicity and efficacy. This highlights the importance of genetic profiling in understanding individual responses to these compounds and their safe application in therapeutics (Zhao & Pickering, 2011).
Propriétés
IUPAC Name |
N-[4-[(2-cyanophenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-15-6-8-16(9-7-15)20-11-14-5-3-2-4-13(14)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMUKZDEFHCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)
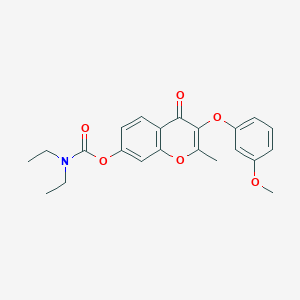
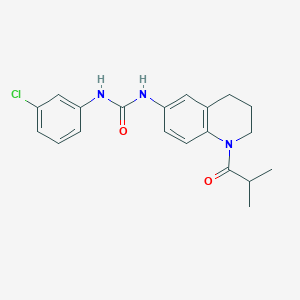
![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
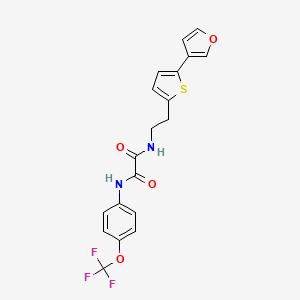
![4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2550586.png)
![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)
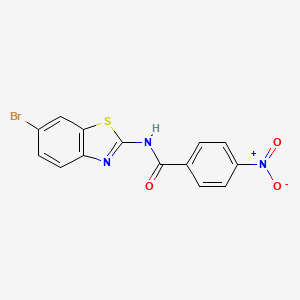
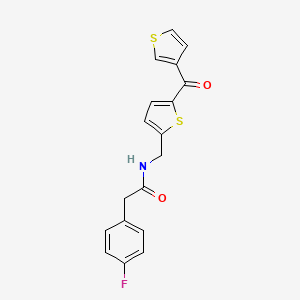
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)